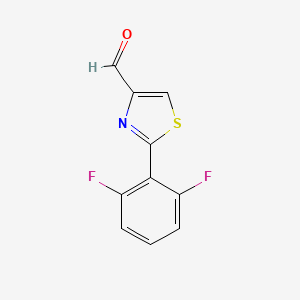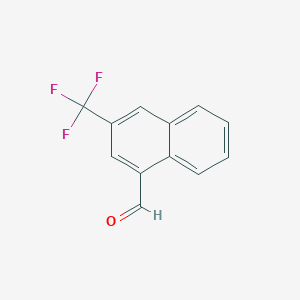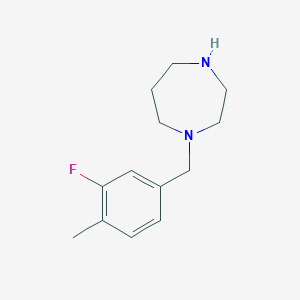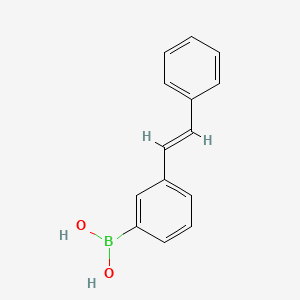
2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a 2,6-difluorophenyl group and an aldehyde functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde typically involves the condensation of 2,6-difluoroaniline with thioamide followed by cyclization and subsequent formylation. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(2,6-Difluorophenyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
2-(2,6-Dichlorophenyl)thiazole-4-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid: Oxidized form of the compound.
2-(2,6-Difluorophenyl)thiazole-4-methanol: Reduced form of the compound.
Uniqueness: 2-(2,6-Difluorophenyl)thiazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing fluorine atoms and an aldehyde group, which can significantly influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
特性
分子式 |
C10H5F2NOS |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5F2NOS/c11-7-2-1-3-8(12)9(7)10-13-6(4-14)5-15-10/h1-5H |
InChIキー |
BXCDORWGKRDBAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)







